Product packaging for 1-(3-Methoxyphenyl)sulfonylpyrrolidine(Cat. No.:CAS No. 670272-01-2)

1-(3-Methoxyphenyl)sulfonylpyrrolidine

Cat. No.: B3006655
CAS No.: 670272-01-2
M. Wt: 241.31
InChI Key: IIPMOBPTOZBRNF-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)sulfonylpyrrolidine is a chemical reagent built around the pyrrolidine scaffold, a five-membered nitrogen-containing saturated ring system that is highly valued in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged structure, featured in 37 U.S. FDA-approved drugs, due to its advantageous three-dimensional (3D) coverage and ability to efficiently explore pharmacophore space. This saturation and sp 3 -hybridization contribute to improved solubility and stereochemical complexity compared to flat aromatic scaffolds, which can enhance the druggability of potential drug candidates . The core structural motif of this compound—a sulfonyl group linking an aryl ring to a pyrrolidine—is of significant interest. Research into similar sulfonylpyrrolidine chemotypes has identified them as inhibitors of human respiratory syncytial virus (hRSV), demonstrating the scaffold's potential in antiviral therapeutic development . The specific substitution with a 3-methoxyphenyl group is a key synthetic modification, as the nature and position of substituents on the aryl ring are critical for optimizing biological activity and potency within this compound class . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use. Researchers can leverage this compound as a versatile building block in diversity-oriented synthesis, for the functionalization of complex molecules, or as a critical intermediate in the structure-activity relationship (SAR) study of novel biologically active compounds .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3S B3006655 1-(3-Methoxyphenyl)sulfonylpyrrolidine CAS No. 670272-01-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methoxyphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-15-10-5-4-6-11(9-10)16(13,14)12-7-2-3-8-12/h4-6,9H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPMOBPTOZBRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 3 Methoxyphenyl Sulfonylpyrrolidine

Diverse Synthetic Routes and Strategies

The construction of the 1-(3-methoxyphenyl)sulfonylpyrrolidine scaffold can be approached through several strategic disconnections, leading to either linear or convergent synthetic plans.

Conventional Multistep Syntheses

Conventional syntheses of this compound and related N-arylsulfonylpyrrolidines typically follow a linear, multistep sequence. The most common and well-established method involves the reaction of a sulfonyl chloride with an amine. sci-hub.se This process generally consists of two key stages: the preparation of the requisite sulfonyl chloride and the subsequent sulfonamidation reaction.

Stage 1: Synthesis of 3-Methoxyphenylsulfonyl Chloride

The synthesis of the key intermediate, 3-methoxyphenylsulfonyl chloride, can be achieved through several classical methods. One common approach is the chlorosulfonation of anisole. However, this reaction can lead to a mixture of ortho and para isomers, with the meta isomer being a minor product, thus requiring careful purification.

A more regioselective method involves a Sandmeyer-type reaction starting from 3-methoxyaniline. Diazotization of the aniline (B41778) followed by reaction with sulfur dioxide in the presence of a copper catalyst generates the corresponding sulfonyl chloride.

Stage 2: Sulfonamidation

The final step in this conventional sequence is the reaction of 3-methoxyphenylsulfonyl chloride with pyrrolidine (B122466) to form the desired sulfonamide bond. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include tertiary amines such as triethylamine (B128534) or pyridine, or inorganic bases like sodium carbonate. The choice of solvent can vary, with dichloromethane, tetrahydrofuran, and water being frequently employed. sci-hub.se

StepReactantsReagents/ConditionsProduct
13-Methoxyaniline1. NaNO₂, HCl, 0-5 °C2. SO₂, CuCl₂3-Methoxyphenylsulfonyl chloride
23-Methoxyphenylsulfonyl chloride, PyrrolidineTriethylamine, Dichloromethane, 0 °C to rtThis compound

Convergent and Divergent Synthetic Approaches

Convergent Synthesis:

A convergent approach to this compound would involve the separate synthesis of two key fragments, the 3-methoxyphenylsulfonyl moiety and the pyrrolidine ring, which are then coupled in a late-stage reaction. This strategy is particularly advantageous for the synthesis of analogs, as modifications to either fragment can be made independently before the final coupling step. For example, a variety of substituted phenylsulfonyl chlorides can be prepared and coupled with pyrrolidine or its derivatives to create a library of N-arylsulfonylpyrrolidines. nih.govnih.gov

Divergent Synthesis:

A divergent strategy allows for the synthesis of multiple, structurally distinct compounds from a common intermediate. Starting from a pre-functionalized N-arylsulfonylpyrrolidine scaffold, various functional groups can be introduced to generate a library of derivatives. For instance, if the methoxy (B1213986) group on the aromatic ring of this compound were replaced with a functional group amenable to further modification (e.g., a halogen or a boronic ester), a wide range of analogs could be synthesized through cross-coupling reactions. Photocatalytic methods have also been developed that allow for the divergent synthesis of sulfonamides and related compounds from common intermediates. acs.org

Catalytic Approaches in this compound Synthesis

Catalytic methods offer significant advantages over traditional stoichiometric approaches, including milder reaction conditions, higher efficiency, and greater functional group tolerance.

Transition Metal-Catalyzed Reactions

Transition metal catalysis has revolutionized the synthesis of sulfonamides. Palladium and copper-based catalytic systems are particularly prominent in this area.

Palladium-Catalyzed Syntheses:

Palladium catalysts are highly effective in forming the crucial C-S and S-N bonds required for sulfonamide synthesis. One approach involves the palladium-catalyzed coupling of aryl halides or triflates with a source of sulfur dioxide, followed by reaction with an amine. nih.govresearchgate.net For the synthesis of this compound, this could involve the coupling of 3-bromoanisole (B1666278) with a sulfur dioxide surrogate and subsequent reaction with pyrrolidine in a one-pot process. rsc.org Palladium-catalyzed carboamination reactions have also been developed for the synthesis of N-aryl-pyrrolidines, which could be adapted for the synthesis of sulfonamide-containing structures. nih.govresearchgate.net

Catalyst SystemReactantsKey Features
Pd₂(dba)₃ / Xantphos3-Bromoanisole, DABSO, PyrrolidineOne-pot aminosulfonylation of aryl halides.
[Pd(π-cinnamyl)Cl]₂ / MorDalPhosAryl Phosphates, AminesEnables amination of electron-rich, neutral, and poor aryl phosphates.

Copper-Catalyzed Syntheses:

Copper-catalyzed reactions provide a cost-effective alternative to palladium-based systems for sulfonamide synthesis. Copper catalysts can facilitate the coupling of arylboronic acids with sulfur dioxide surrogates and amines. nih.gov A potential route to this compound could involve the copper-catalyzed reaction of 3-methoxyphenylboronic acid with a sulfur dioxide source and pyrrolidine. Copper-catalyzed multicomponent reactions have also been developed for the synthesis of N-sulfonyl amidines, showcasing the versatility of copper in forming S-N bonds. nih.gov

CatalystReactantsKey Features
Cu(OAc)₂3-Methoxyphenylboronic acid, DABSO, PyrrolidineUtilizes readily available arylboronic acids.
CuITerminal alkynes, Sulfonyl azides, AminesMulticomponent reaction for the synthesis of related N-sulfonyl compounds.

Organocatalysis and Biocatalysis in Synthesis

Organocatalysis:

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. While direct organocatalytic synthesis of this compound is not extensively reported, related pyrrolidine-containing bifunctional organocatalysts have been synthesized and utilized in various transformations. beilstein-journals.org These catalysts often feature a pyrrolidine moiety for enamine or iminium ion formation and a hydrogen-bond-donating group to activate the other reactant. The synthesis of such catalysts often involves the formation of a sulfonamide bond, demonstrating the feasibility of these reactions within an organocatalytic framework.

Biocatalysis:

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. While the biocatalytic synthesis of sulfonamides is a developing field, some natural biosynthetic pathways for sulfonamide and sulfamate (B1201201) antibiotics have been identified in actinomycetes. nih.gov These pathways involve unique enzymes capable of forming the S-N bond. Although direct enzymatic synthesis of this compound has not been demonstrated, the exploration of these biosynthetic pathways could pave the way for future biocatalytic routes to this and other sulfonamides.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. tandfonline.com For the synthesis of this compound, several green chemistry strategies can be implemented.

Atom Economy and Waste Reduction:

Traditional sulfonamide synthesis often generates significant waste, including byproducts from the preparation of sulfonyl chlorides and salts from the neutralization step. Catalytic and one-pot procedures can significantly improve the atom economy by reducing the number of synthetic steps and the need for stoichiometric reagents. rsc.org

Use of Greener Solvents:

Many conventional organic solvents are volatile, toxic, and flammable. The use of greener solvents such as water, ethanol, or performing reactions under solvent-free conditions can significantly reduce the environmental impact of the synthesis. sci-hub.seingentaconnect.com Facile and environmentally benign methods for sulfonamide synthesis in aqueous media have been reported. rsc.org

Energy Efficiency:

The use of catalysis can often lead to lower reaction temperatures and shorter reaction times, thereby reducing energy consumption. Microwave-assisted synthesis is another technique that can accelerate reactions and improve energy efficiency. organic-chemistry.org

Green Chemistry PrincipleApplication in Synthesis of this compound
Waste Prevention Utilizing one-pot or tandem reactions to minimize intermediate purification steps.
Atom Economy Employing catalytic methods that maximize the incorporation of starting materials into the final product.
Less Hazardous Chemical Syntheses Replacing hazardous reagents like thionyl chloride with safer alternatives for sulfonyl group introduction.
Safer Solvents and Auxiliaries Using water or bio-based solvents instead of chlorinated hydrocarbons. rsc.org
Design for Energy Efficiency Implementing catalytic reactions that proceed at lower temperatures or utilizing microwave irradiation. organic-chemistry.org
Use of Renewable Feedstocks Investigating bio-derived starting materials for the synthesis of the aryl and pyrrolidine components.

By integrating these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound can be achieved in a more efficient, sustainable, and environmentally responsible manner.

Solvent-Free and Aqueous Methodologies

Traditional methods for the synthesis of sulfonamides, including this compound, often involve the use of volatile organic solvents, which pose environmental and safety concerns. Modern synthetic chemistry has been exploring greener alternatives, such as solvent-free and aqueous reaction conditions, to mitigate these issues.

Solvent-free, or neat, reaction conditions represent a highly efficient and environmentally benign approach to chemical synthesis. researchgate.netpsu.edu These reactions, often facilitated by grinding or heating, can lead to higher reaction rates, and simplified purification procedures. For the synthesis of sulfonamides, a solvent-free approach could involve the direct reaction of 3-methoxybenzenesulfonyl chloride with pyrrolidine. The absence of a solvent minimizes waste and can reduce the energy consumption associated with solvent removal. researchgate.net In some cases, a solid dehydrating agent like neutral aluminum oxide (Al2O3) can be employed to drive the reaction to completion under catalyst-free conditions. scilit.com

Aqueous methodologies provide another green alternative for sulfonamide synthesis. Water is an abundant, non-toxic, and non-flammable solvent. The synthesis of sulfonamides in water can be achieved by reacting a sulfonyl chloride with an amine. The reaction can proceed efficiently, often without the need for a catalyst, and the product can sometimes be isolated by simple filtration if it is insoluble in water. primescholars.com The use of water as a solvent is particularly advantageous for large-scale industrial processes where solvent cost and environmental impact are significant factors.

Table 1: Comparison of Green Methodologies for Sulfonamide Synthesis

MethodologyReactantsConditionsYield (%)Reference
Solvent-FreeAldehydes and Primary SulfonamidesNeat, HeatHigh researchgate.net
Solvent-FreeSulfonyl chloride and SilaneNeat94 primescholars.com
AqueousSulfonyl chlorides and AminesWater, Na2CO388-93 primescholars.com
AqueousThiols/Disulfides and AminesWater, TCCA40-98 primescholars.com

This table presents a conceptual comparison of different green methodologies applicable to sulfonamide synthesis, based on literature for similar reactions.

Atom Economy and Waste Minimization Strategies

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. nih.gov The traditional synthesis of sulfonamides from sulfonyl chlorides and amines has a moderate atom economy, as it generates stoichiometric amounts of hydrochloride waste.

To improve atom economy and minimize waste, several strategies are being explored. One approach is the development of catalytic methods. For instance, the direct C-H amination of arenes with sulfonyl azides offers a more atom-economical route to sulfonamides by avoiding the pre-functionalization of the aromatic ring. sheldon.nl Another strategy involves the use of sulfur dioxide or its surrogates, like potassium pyrosulfite (K2S2O5), in multi-component reactions with arylboronic acids and nitroarenes, which can also lead to higher atom economy. sheldon.nl

Table 2: Atom Economy and Waste Minimization in Sulfonamide Synthesis

Synthetic StrategyKey FeaturesImpact on Atom Economy/WasteReference
Traditional SynthesisSulfonyl chloride + AmineStoichiometric HCl byproduct nih.gov
C-H AminationDirect functionalization of C-H bondsHigh atom economy, avoids pre-functionalization sheldon.nl
Multi-component ReactionsUse of SO2 surrogatesHigh atom economy sheldon.nl
Catalytic MethodsUse of recyclable catalystsLower E-Factor, reduced waste researchgate.netmdpi.com

This table provides a qualitative comparison of different strategies for improving the atom economy and minimizing waste in sulfonamide synthesis.

Stereoselective Synthesis and Chiral Induction for Analogues

The development of stereoselective methods for the synthesis of chiral analogues of this compound is crucial for applications in asymmetric catalysis and medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. For analogues of this compound, chirality can be introduced in either the pyrrolidine ring or as a result of restricted rotation around the N-C(aryl) or S-N bond, leading to atropisomerism.

Catalytic asymmetric synthesis is a powerful tool for generating enantiomerically enriched compounds. For example, chiral pyrrolidine-based organocatalysts are effective in promoting a variety of asymmetric transformations. whiterose.ac.ukresearchgate.net A chiral (S)-pyrrolidine trifluoromethanesulfonamide (B151150) has been shown to catalyze Michael addition reactions with high levels of enantioselectivity (up to 99% ee). researchgate.net The principles of this type of catalysis could be applied to the synthesis of chiral pyrrolidine sulfonamides.

Another approach is the use of chiral metal complexes as catalysts. For instance, chiral gold(I) complexes with ligands containing a C2-symmetric 2,5-diarylpyrrolidine have been used in enantioselective intramolecular cycloadditions. nih.gov Such catalytic systems could potentially be adapted for the asymmetric synthesis of more complex pyrrolidine-containing sulfonamides.

Table 3: Asymmetric Synthesis Approaches for Chiral Pyrrolidine and Sulfonamide Analogues

Catalyst TypeReaction TypeSubstratesEnantioselectivity (ee)Reference
(S)-Pyrrolidine trifluoromethanesulfonamideMichael AdditionAldehydes/Ketones and NitroolefinsUp to 99% researchgate.net
Chiral Isothiourea C4Atroposelective N-acylationN-quinazolinone benzamide (B126) and Cinnamic anhydride80% rsc.org
Chiral Bispidine-based amineAsymmetric Mannich reactionCyclic N-sulfonyl ketimines and KetonesUp to 92% scranton.edu

This table showcases examples of catalysts used in asymmetric synthesis to produce chiral molecules with structural similarities to the target compound's analogues, highlighting the achievable levels of enantioselectivity.

Chiral Auxiliary and Catalyst Applications

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. nih.gov After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is widely used in asymmetric synthesis.

For the synthesis of chiral analogues of this compound, a chiral auxiliary could be attached to either the pyrrolidine nitrogen or the sulfonyl group. For example, Ellman's chiral tert-butanesulfinamide is a well-established chiral auxiliary for the asymmetric synthesis of amines. rsc.org An analogous approach could involve the reaction of a chiral sulfinamide with a suitable precursor to generate a chiral sulfonamide. Another example is the use of Oppolzer's sultam, a camphor-derived chiral auxiliary, which has been employed in the diastereoselective synthesis of various compounds. researchgate.net

The choice of chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity. The auxiliary provides a chiral environment that favors the formation of one diastereomer over the other.

Table 4: Application of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryReaction TypeDiastereomeric Ratio (dr) / Diastereomeric Excess (de)Reference
N-tert-ButanesulfinylGrignard addition to α-chloro N-sulfinyl ketiminesUp to 98:2 dr
Oppolzer's SultamDiastereoselective synthesis of (Z)-fluoroalkene dipeptide isosteresHigh diastereoselectivity researchgate.net
QuinineAsymmetric synthesis of sulfinamidesExcellent enantioselectivity
(R,R)- and (S,S)-pseudoephedrineAlkylation- nih.gov

This table provides examples of chiral auxiliaries and their effectiveness in controlling the stereochemistry of reactions relevant to the synthesis of chiral sulfonamide analogues.

Spectroscopic and Advanced Structural Elucidation of 1 3 Methoxyphenyl Sulfonylpyrrolidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1-(3-Methoxyphenyl)sulfonylpyrrolidine, a combination of one-dimensional (¹H and ¹³C NMR) and multidimensional NMR experiments would provide a complete picture of its molecular framework.

Based on the structure, a hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons of the methoxyphenyl group and the pyrrolidine (B122466) ring. The aromatic protons would appear as a complex multiplet pattern in the downfield region, characteristic of a 1,3-disubstituted benzene (B151609) ring. The methoxy (B1213986) group would present as a sharp singlet. The protons of the pyrrolidine ring would likely appear as multiplets in the upfield region, with their chemical shifts influenced by the electron-withdrawing sulfonyl group.

A hypothetical ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each unique carbon atom in the molecule, including the methoxy carbon, the aromatic carbons, and the carbons of the pyrrolidine ring.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, it would help trace the connectivity of the protons within the pyrrolidine ring and the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the carbon signal for each protonated carbon by linking the already assigned proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, it would show a correlation between the methoxy protons and the aromatic carbon to which the methoxy group is attached, and correlations between the pyrrolidine protons and the sulfonyl-group-bearing aromatic carbon.

Hypothetical ¹H and ¹³C NMR Data Table

Atom PositionHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Pyrrolidine Ring
C2'/C5'~3.3-3.5 (m)~48-50C3'/C4', Ar-S
C3'/C4'~1.8-2.0 (m)~24-26C2'/C5'
Methoxyphenyl Ring
C1-~138-140H2, H6
C2~7.3-7.4 (m)~112-114C4, C6
C3-~159-161H2, H4, OCH₃
C4~7.1-7.2 (m)~120-122C2, C6
C5~7.5-7.6 (m)~130-132C1, C3
C6~7.3-7.4 (m)~120-122C2, C4
Substituents
OCH₃~3.8-3.9 (s)~55-56C3

Note: This table is predictive and for illustrative purposes only, as no experimental data has been published.

Solid-State NMR Applications

Solid-state NMR (ssNMR) provides structural information on materials in their solid form. For a microcrystalline or amorphous sample of this compound, ssNMR could reveal information about molecular conformation and packing in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra, which could differ from solution-state spectra due to conformational constraints and intermolecular interactions in the crystal lattice. nih.gov

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound.

Single-Crystal X-ray Diffraction of this compound and Derivatives

If suitable single crystals of this compound could be grown, single-crystal X-ray diffraction analysis would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles. This data would confirm the molecular connectivity and provide insight into the molecule's preferred three-dimensional shape. Analysis of related sulfonamide structures shows that the geometry around the sulfur atom is typically a distorted tetrahedron. google.com

Conformational Analysis in the Solid State

The crystallographic data would allow for a detailed conformational analysis. Key parameters would include the torsion angles defining the orientation of the methoxyphenyl group relative to the sulfonyl group, and the conformation (e.g., envelope or twist) of the pyrrolidine ring. Studies on similar aryl sulfonamides have shown that the conformational behavior is influenced by the steric and electronic nature of substituents. google.com Intermolecular interactions, such as hydrogen bonds or π-stacking, which stabilize the crystal packing, would also be identified and analyzed.

Mass Spectrometry for Structural Confirmation and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound, a high-resolution mass spectrum (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

Electron Ionization (EI) or Electrospray Ionization (ESI) techniques coupled with tandem mass spectrometry (MS/MS) would be used to study its fragmentation pathways. Expected fragmentation patterns for sulfonamides often involve cleavage of the C-S and S-N bonds. Characteristic fragments would likely include the methoxyphenylsulfonyl cation and the pyrrolidine fragment, which would further support the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is instrumental in determining the precise elemental composition of this compound. The exact mass of a molecule, a fundamental physical constant, is determined by the sum of the masses of its constituent atoms.

For this compound, with the chemical formula C₁₁H₁₅NO₃S, the theoretical exact mass can be calculated. This calculated value is pivotal for the unambiguous identification of the compound in complex matrices.

Table 1: Theoretical HRMS Data for this compound

Ion Species Chemical Formula Theoretical m/z
[M+H]⁺ C₁₁H₁₆NO₃S⁺ 242.0845

Note: These values are theoretical and serve as a reference for experimental determination.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Elucidation

The primary fragmentation is expected to occur at the sulfonamide bond. The fragmentation of aromatic sulfonamides in the positive ion mode often involves the loss of sulfur dioxide (SO₂). Another significant fragmentation pathway for similar structures involves cleavage of the bond between the sulfonyl group and the aromatic ring, as well as fragmentation within the pyrrolidine ring.

Table 2: Predicted Major Fragment Ions of this compound in MS/MS

Precursor Ion (m/z) Proposed Fragment Ion Chemical Formula Predicted m/z
242.0845 [M+H - SO₂]⁺ C₁₁H₁₆NO⁺ 178.1226
242.0845 [M+H - C₄H₈N]⁺ C₇H₈O₃S⁺ 172.0165
242.0845 [C₇H₇O₂S]⁺ C₇H₇O₂S⁺ 155.0161

Note: The fragmentation pathway is predictive and based on the general fragmentation patterns of related compounds.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups.

The IR spectrum of this compound is expected to show characteristic peaks for the sulfonyl group, the aromatic ring, the ether linkage, and the pyrrolidine ring.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Sulfonyl (SO₂) Asymmetric stretching 1350 - 1300
Sulfonyl (SO₂) Symmetric stretching 1160 - 1120
Aromatic C-H Stretching 3100 - 3000
Aromatic C=C Stretching 1600 - 1450
C-O (Aryl ether) Stretching 1250 - 1200
C-N (Pyrrolidine) Stretching 1200 - 1020

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be effective in identifying the symmetric vibrations of the sulfonyl group and the vibrations of the aromatic ring.

Table 4: Predicted Characteristic Raman Shifts for this compound

Functional Group Vibrational Mode Predicted Raman Shift (cm⁻¹)
Sulfonyl (SO₂) Symmetric stretching 1160 - 1120
Aromatic Ring Ring breathing ~1000
Aromatic C=C Stretching 1600 - 1580

Advanced Spectroscopic Techniques

Circular Dichroism (CD) Spectroscopy for Chiral Analogues

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the study of chiral molecules. While this compound itself is not chiral, the introduction of a stereocenter, for instance, by substitution on the pyrrolidine ring, would yield chiral analogues.

CD spectroscopy on such chiral analogues could provide valuable information about their absolute configuration and conformational preferences in solution. The sign and magnitude of the Cotton effects in the CD spectrum would be directly related to the spatial arrangement of the chromophores, particularly the methoxyphenylsulfonyl group, relative to the chiral center. This would allow for a detailed stereochemical analysis of these molecules.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy (PES) is a powerful technique utilized to determine the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. This analysis provides valuable information about the energies of molecular orbitals. However, a comprehensive search of scientific literature and spectral databases reveals a lack of specific experimental photoelectron spectroscopy data for the compound this compound.

While direct experimental data for this compound is not available, a theoretical consideration of its constituent functional groups—the 3-methoxyphenyl (B12655295) group, the sulfonyl group, and the pyrrolidine ring—can provide insight into its expected photoelectron spectrum. The spectrum would be characterized by a series of bands, each corresponding to the ionization of an electron from a different molecular orbital.

The highest occupied molecular orbitals (HOMOs) are expected to be associated with the π-electrons of the aromatic methoxyphenyl ring and the lone pair electrons on the oxygen and nitrogen atoms. The ionization bands at lower energies (higher kinetic energies for the ejected electrons) would correspond to these orbitals. Specifically, the π-orbitals of the benzene ring would likely result in several distinct bands, with their energies influenced by the electron-donating methoxy substituent. The lone pairs on the sulfonyl oxygens and the pyrrolidine nitrogen would also contribute to the features in this region of the spectrum.

At higher ionization energies, bands corresponding to the more stable σ-electrons of the C-C, C-H, C-N, and S-C bonds would be observed. Theoretical calculations, such as those based on density functional theory (DFT), would be required to predict the precise ordering and energies of these molecular orbitals and to simulate a theoretical photoelectron spectrum. Such a simulation would provide a valuable framework for interpreting an experimental spectrum, should one become available in the future.

A comprehensive review of available scientific literature reveals a notable absence of detailed mechanistic, kinetic, and thermodynamic studies specifically focused on this compound. Research detailing its specific reaction pathways, including electrophilic, nucleophilic, and radical reactions, as well as quantitative data on reaction rates, equilibria, and selectivity, is not readily found in published academic journals or databases.

Therefore, it is not currently feasible to provide an in-depth, evidence-based article that strictly adheres to the requested outline for this particular compound. Constructing such an article would require speculative reasoning based on the reactivity of analogous structures rather than direct experimental evidence for this compound, which would contravene the principles of scientific accuracy and the specific constraints of the request.

Further experimental research is needed to elucidate the chemical behavior of this compound to the level of detail required by the proposed article structure.

Reactivity and Mechanistic Studies of 1 3 Methoxyphenyl Sulfonylpyrrolidine

Selectivity in Reactions Involving 1-(3-Methoxyphenyl)sulfonylpyrrolidine

Chemoselectivity and Regioselectivity

There is a lack of specific studies addressing the chemoselectivity and regioselectivity of reactions involving this compound. General studies on N-sulfonylpyrrolidines suggest that reactions can be directed to either the pyrrolidine (B122466) ring or the aryl group, depending on the reagents and conditions. For instance, electrophilic aromatic substitution would likely be directed by the methoxy (B1213986) group on the phenyl ring. Conversely, reactions involving the pyrrolidine ring, such as deprotonation at the α-carbon, are influenced by the sulfonyl group. However, no specific data on reaction outcomes, yields, or selectivity for this compound are available.

Stereoselectivity and Diastereoselectivity

The stereochemical outcomes of reactions involving the pyrrolidine ring of N-sulfonyl derivatives are a subject of broader synthetic interest. The diastereoselective synthesis of functionalized pyrrolidines often utilizes the directing effects of substituents on the ring. In the case of this compound, which is itself achiral, stereoselectivity would be relevant in reactions that introduce new chiral centers. For example, the addition of a nucleophile to a derivative of this compound could proceed with facial selectivity influenced by the bulky sulfonyl group or other substituents. However, specific studies detailing such transformations and the resulting stereoisomeric ratios for this particular compound are not documented in the available literature.

Computational Support for Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, including transition states and reaction coordinates.

Transition State Calculations

No specific transition state calculations for reactions involving this compound have been reported. Such calculations would be invaluable for understanding the energy barriers of potential reaction pathways and for predicting the selectivity of various transformations. For example, calculating the transition state energies for different modes of attack by a reagent could explain observed regioselectivity or stereoselectivity.

Reaction Coordinate Analysis

Similarly, detailed reaction coordinate analyses for reactions of this compound are not available. This type of analysis maps the energy profile of a reaction from reactants to products, identifying intermediates and transition states along the way. Without such studies, a deep mechanistic understanding of how this specific compound reacts remains elusive.

Derivatization, Analogues, and Scaffold Modifications of 1 3 Methoxyphenyl Sulfonylpyrrolidine

Strategies for Functionalization and Diversification

The generation of derivatives from the 1-(3-methoxyphenyl)sulfonylpyrrolidine scaffold involves targeted chemical reactions to introduce new functional groups or modify existing ones. These strategies are fundamental to understanding the molecule's structure-activity relationship (SAR).

The 3-methoxyphenyl (B12655295) ring is a primary site for modification to influence properties such as target binding affinity, selectivity, and metabolic stability. The existing methoxy (B1213986) group at the 3-position and the remaining unsubstituted positions (2, 4, 5, and 6) are all potential sites for derivatization.

Modification of the Methoxy Group: The methyl ether can be cleaved to yield the corresponding phenol, which serves as a handle for introducing a wide variety of new ether or ester functionalities. Alternatively, bioisosteric replacements for the methoxy group, such as small alkyl groups or halogens, can be explored to fine-tune lipophilicity and electronic character.

Electrophilic Aromatic Substitution: The aromatic ring can undergo reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. The directing effects of the existing methoxy and sulfonylpyrrolidine groups will influence the position of new substituents. These modifications introduce diverse electronic (electron-donating or -withdrawing) and steric properties. For example, introducing electron-withdrawing groups can alter the pKa of the sulfonamide or influence interactions with biological targets. nih.gov

Cross-Coupling Reactions: By first introducing a halogen (e.g., bromine or iodine) onto the ring, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) can be employed. This powerful strategy allows for the introduction of a vast array of substituents, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups, providing extensive structural diversity.

Table 1: Potential Aromatic Ring Modifications and Their Rationale

Modification Site Reaction Type Potential New Substituent Rationale for Modification
C3-Position Ether Cleavage -OH Introduce H-bond donor, handle for further functionalization
C3-Position Bioisosteric Replacement -CH3, -Cl, -F Modulate lipophilicity and electronic properties
C2, C4, C6-Positions Electrophilic Substitution -NO2, -Br, -COCH3 Introduce electronic and steric diversity

The saturated pyrrolidine (B122466) ring offers opportunities for modification that can impact the molecule's three-dimensional shape, polarity, and interactions with target proteins. nih.gov The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are found in numerous natural products and pharmaceuticals. rsc.orgwikipedia.org

Substitution on Carbon Atoms: Functional groups can be introduced at the C2, C3, C4, or C5 positions of the pyrrolidine ring. This can be achieved by starting with functionalized pyrrolidine precursors (e.g., proline or hydroxyproline (B1673980) derivatives) before the sulfonylation step. nih.gov Common substituents include hydroxyl, amino, carboxyl, or alkyl groups, which can alter polarity, introduce new hydrogen bonding sites, or provide handles for further derivatization.

Ring Size Variation: Homologues of pyrrolidine, such as azetidine (B1206935) (4-membered), piperidine (B6355638) (6-membered), or azepane (7-membered) rings, can be synthesized to assess the impact of ring size on biological activity. This modification directly alters the geometry and conformational flexibility of the molecule.

Ring Contraction/Expansion: Advanced synthetic methods can achieve skeletal editing, such as the ring contraction of pyridines to form functionalized pyrrolidine derivatives, offering novel pathways to complex scaffolds. nih.govresearchgate.net

Introduction of Heteroatoms: Replacing a methylene (B1212753) (-CH2-) unit within the pyrrolidine ring with another heteroatom, such as oxygen (to form an oxazolidine) or sulfur (to form a thiazolidine), can significantly alter the compound's physicochemical properties.

The sulfonamide linker is crucial for the structural integrity of the molecule and often plays a key role in target binding through hydrogen bonding. drughunter.com Altering this group can modulate acidity, stability, and binding interactions.

N-Alkylation/N-Acylation: While the pyrrolidine nitrogen is already part of the sulfonamide, if a primary or secondary amine were used instead of pyrrolidine, the sulfonamide N-H bond would be a key interaction point. In the context of the core scaffold, the focus shifts to bioisosteric replacement.

Bioisosteric Replacement: The sulfonamide group (-SO2N<) can be replaced with other functional groups that mimic its size, shape, and electronic properties. This is a common strategy to overcome issues related to pharmacokinetics or off-target effects. sci-hub.se For example, a sulfoximine (B86345) group (-S(O)(NH)N<) can preserve the geometry and hydrogen-bonding capabilities while altering the charge distribution and metabolic profile. ic.ac.uk Other potential replacements include reversed sulfonamides or amides, although these represent more significant structural changes.

Table 2: Bioisosteric Replacements for the Sulfonamide Moiety

Original Moiety Bioisosteric Replacement Key Properties Mimicked Potential Advantages
Sulfonamide (-SO2NR2) Sulfoximine (-S(O)(NH)NR2) Tetrahedral geometry, H-bond acceptor/donor Modulated pKa, altered metabolic stability
Sulfonamide (-SO2NR2) Reversed Sulfonamide (-NRSO2R') H-bond acceptor capacity Different vector for H-bonding, novel IP

Q & A

Q. What are the key considerations for designing a synthesis route for 1-(3-Methoxyphenyl)sulfonylpyrrolidine?

A multi-step synthesis approach is typically employed, involving sulfonylation and cycloaddition reactions. For example:

  • Step 1 : React 3-methoxyphenylsulfonyl chloride with pyrrolidine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.
  • Step 2 : Optimize reaction conditions (solvent polarity, temperature) to minimize side products. Polar solvents like DMF or THF are preferred to stabilize intermediates .
  • Step 3 : Purify intermediates via column chromatography or recrystallization. Typical yields range from 55% to 96% depending on the step (see Table 1).

Table 1 : Example Synthesis Yields from a Similar Pyrrolidinylsulfone Pathway

StepReaction TypeYield (%)
aVinyl sulfone formation55
bCycloaddition96
cChiral resolution (SFC)43
dGlobal deprotection98

Q. How can the structure of this compound be confirmed?

  • X-ray crystallography : Resolve enantiomers via supercritical fluid chromatography (SFC) and validate the absolute configuration using single-crystal X-ray analysis (e.g., CCDC 1896035) .
  • NMR spectroscopy : Analyze 1H^1H/13C^{13}C NMR for characteristic peaks (e.g., methoxy protons at ~3.8 ppm, pyrrolidine ring protons at 1.5–3.5 ppm).
  • Mass spectrometry : Confirm molecular weight via high-resolution MS (e.g., [M+H]+^+ expected for C11H _{11}H _{15}NO3S_3S: 242.0849) .

Q. What purification methods are effective for isolating this compound?

  • Column chromatography : Use silica gel with a gradient of ethyl acetate/hexane (e.g., 20–50% EtOAc) to separate sulfonamide derivatives.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals (>98% by HPLC) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases are effective for analytical purity checks .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of fine particles.
  • First aid : If exposed, rinse eyes with water for 15 minutes and seek medical attention. Avoid ingestion; if swallowed, administer activated charcoal .

Advanced Research Questions

Q. How can selective functionalization of the pyrrolidine ring be achieved?

  • Electrophilic substitution : Introduce substituents at the 3-position of the pyrrolidine ring using DAST (diethylaminosulfur trifluoride) for fluorination or BOP-mediated coupling for carboxylate derivatives .
  • Metal-catalyzed cross-coupling : Utilize Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups. Pre-functionalize the pyrrolidine with a halogen or boronic ester .

Q. What strategies resolve contradictions in reaction outcomes between literature reports?

  • Mechanistic studies : Use DFT calculations to evaluate transition states for competing pathways (e.g., sulfonylation vs. ring-opening).
  • Kinetic profiling : Monitor reaction progress via in situ IR or LC-MS to identify intermediates causing divergent outcomes .
  • Solvent effects : Test polar aprotic solvents (DMF vs. DMSO) to stabilize reactive intermediates and suppress side reactions .

Q. How does substituent variation on the phenyl ring affect bioactivity?

  • Structure-activity relationship (SAR) studies : Synthesize analogs with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups and test against biological targets (e.g., RORγt inverse agonism).
  • Pharmacokinetic optimization : Introduce perfluorinated groups to enhance metabolic stability and selectivity (e.g., 77% oral bioavailability in mice for a related compound) .

Q. How are computational methods used to predict physicochemical properties?

  • LogP calculation : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients (e.g., predicted logP = 1.2 for the parent compound).
  • Solubility modeling : Apply Hansen solubility parameters to identify compatible solvents (e.g., DMSO or ethanol) .

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